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Compound of Interest

Compound Name: Metanilic acid

Cat. No.: B358948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for metanilic acid (3-

aminobenzenesulfonic acid), a key intermediate in the synthesis of various dyes and

pharmaceuticals. This document offers a detailed examination of its Infrared (IR), Nuclear

Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental

protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Analysis
The following sections present the quantitative spectral data for metanilic acid in a structured

format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy
The infrared spectrum of metanilic acid reveals characteristic absorptions corresponding to its

principal functional groups. The data presented in Table 1 is a compilation of expected and

observed absorption bands.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Medium N-H stretching (primary amine)

3100-3000 Medium Aromatic C-H stretching

1620-1580 Medium-Strong
N-H bending (scissoring) and

Aromatic C=C stretching

1500-1400 Medium-Strong Aromatic C=C stretching

1250-1150 Strong
S=O asymmetric stretching

(sulfonic acid)

1050-1000 Strong
S=O symmetric stretching

(sulfonic acid)

800-700 Strong
Aromatic C-H out-of-plane

bending (meta-disubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

metanilic acid. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum of the sodium salt of metanilic acid in DMSO-d₆ shows distinct signals

for the aromatic protons and the amine group.[1]

Chemical Shift (δ) ppm Multiplicity Assignment

6.956 Doublet of doublets Aromatic H

6.918 Triplet Aromatic H

6.795 Doublet of doublets Aromatic H

6.508 Triplet Aromatic H

5.11 Broad singlet -NH₂
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¹³C NMR Spectral Data

While a specific experimental ¹³C NMR spectrum for metanilic acid is not readily available in

public databases, typical chemical shifts for the carbon atoms can be predicted based on the

substituent effects of the amino and sulfonic acid groups on the benzene ring.

Chemical Shift (δ) ppm (Predicted) Assignment

148-152 C-NH₂

145-149 C-SO₃H

128-132 Aromatic C-H

115-125 Aromatic C-H

110-118 Aromatic C-H

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of metanilic acid results in the formation of a

molecular ion and several characteristic fragment ions.[2]

m/z Relative Intensity (%) Assignment

173 100 [M]⁺ (Molecular Ion)

108 57.3 [M - SO₂H]⁺

93 ~10 [M - SO₃]⁺

80 ~60 [C₆H₆N]⁺

65 57.3 [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of metanilic acid.

Infrared (IR) Spectroscopy
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Objective: To obtain the infrared spectrum of solid metanilic acid to identify its functional

groups.

Method: Attenuated Total Reflectance (ATR)

Sample Preparation: A small amount of finely ground metanilic acid powder is placed

directly onto the ATR crystal.

Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure

clamp. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is baseline-corrected and the absorption peaks are

identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of metanilic acid to elucidate its molecular

structure.

Method: Solution-State NMR

Sample Preparation: Approximately 10-20 mg of metanilic acid is dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is added.[3]

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key

parameters include the spectral width, acquisition time, and number of scans.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A sufficient

number of scans are acquired to obtain a good signal-to-noise ratio.[3]

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to TMS (0 ppm).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of metanilic acid.

Method: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of metanilic acid is introduced into the mass

spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to

induce vaporization.[4]

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), leading to the formation of a molecular ion and

subsequent fragmentation.[4]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an

organic compound like metanilic acid.
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Workflow for Spectroscopic Identification of an Organic Compound

Unknown Organic Compound
(e.g., Metanilic Acid)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)
Spectroscopy

Molecular Weight and
Elemental Formula Functional Groups Carbon-Hydrogen Framework

and Connectivity

Proposed Structure

Structure Confirmation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow.

This diagram outlines the logical progression from an unknown compound to its structural

confirmation using complementary spectroscopic techniques. Mass spectrometry provides

crucial information on the molecular weight and elemental composition. Infrared spectroscopy

identifies the functional groups present in the molecule. Nuclear magnetic resonance

spectroscopy reveals the detailed connectivity of the atoms. The data from these techniques

are then integrated to propose and ultimately confirm the structure of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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